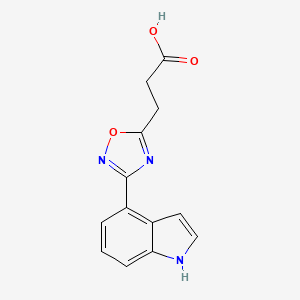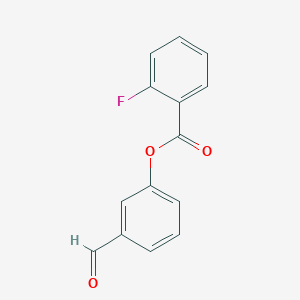![molecular formula C13H11FN2O3 B7840826 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid](/img/structure/B7840826.png)
2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid is a fascinating and complex compound belonging to the pyridoindole family. The structure features a unique fluorine atom substitution, which imparts distinct chemical properties. This compound finds extensive applications across multiple scientific domains due to its intricate molecular framework.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid typically involves multi-step organic synthesis, beginning with the preparation of the pyridoindole core. This is followed by the introduction of the fluoro substituent and the oxoacetic acid moiety. Conditions often involve controlled temperature environments and the use of specific catalysts to ensure the correct positioning of functional groups.
Industrial Production Methods
In an industrial context, the production of this compound would likely involve optimizing the synthetic route for scalability. This could include the use of continuous flow reactors to improve reaction efficiency, as well as utilizing greener solvents and reagents to adhere to environmental regulations.
化学反应分析
Types of Reactions
2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid is reactive in various types of chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, resulting in the formation of oxidized derivatives.
Reduction: : Reductive reactions can alter specific functional groups within the molecule.
Substitution: : The fluorine atom can be a site for nucleophilic substitution, leading to a range of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Typical reducing agents might include lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles such as amines or thiols can be used under controlled conditions.
Major Products Formed
Products vary depending on the reaction type, ranging from simple oxidized forms to complex substituted derivatives. Each product can exhibit different physicochemical properties useful in various applications.
科学研究应用
This compound has a broad spectrum of applications across several scientific fields:
Chemistry: : Utilized in the synthesis of new organic molecules and as a reagent in organic transformations.
Biology: : Studied for its potential interactions with biological systems, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: : Used in the development of novel materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action for 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating pathways involved in disease processes. These interactions often involve hydrogen bonding, van der Waals forces, or covalent modifications.
相似化合物的比较
Similar Compounds
2-(1H-pyrido[4,3-b]indol-2-yl)-2-oxoacetic acid: : Lacks the fluorine atom, resulting in different reactivity and biological activity.
2-(3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid: : Missing the fluorine substituent, leading to altered chemical properties.
Highlighting Uniqueness
The presence of the fluorine atom in 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid enhances its reactivity and potential interactions with biological targets, making it unique among its analogs.
This compound stands out due to its intricate structure and broad applicability, from the lab to industry. Its distinctive properties and potential make it a compound worth exploring further.
属性
IUPAC Name |
2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-7-1-2-10-8(5-7)9-6-16(12(17)13(18)19)4-3-11(9)15-10/h1-2,5,15H,3-4,6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOVOTDUGXCNHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
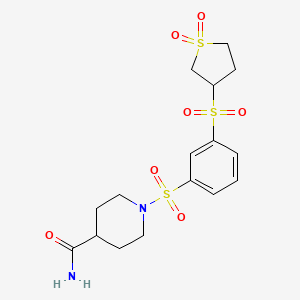
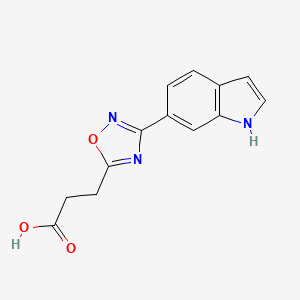
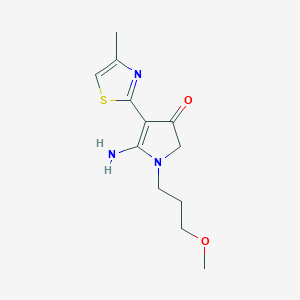
![N-(3-acetylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B7840751.png)
![3-(3-(4-Chlorophenoxy)propyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7840754.png)
![N-(3-cyanophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B7840764.png)
![N-(4-acetylphenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B7840769.png)
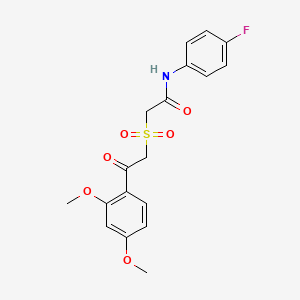
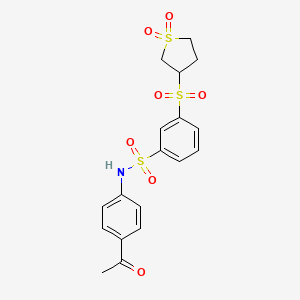
![3-(4-(4-Chlorophenoxy)butyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7840784.png)
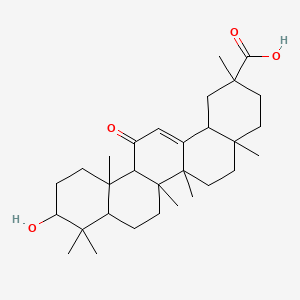
![(3S,4S,9BR)-4-HYDROXY-3,6,9-TRIMETHYL-3H,3AH,4H,5H,9AH,9BH-AZULENO[4,5-B]FURAN-2,7-DIONE](/img/structure/B7840818.png)
